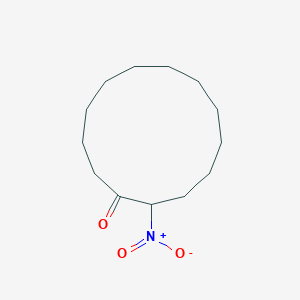![molecular formula C18H9N5 B14352091 5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile CAS No. 94286-27-8](/img/structure/B14352091.png)
5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
The synthesis of 5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and solvents like ethanol. The process includes several steps such as the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
化学反应分析
5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile undergoes various chemical reactions, including:
Substitution: Alkylation reactions using agents like 1,2-dibromoethane or benzyl chloride lead to the formation of different substituted derivatives.
Cyclocondensation: The compound can be synthesized through cyclocondensation reactions involving 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
科学研究应用
5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .
相似化合物的比较
5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar core structure but lacks the phenyl and tetracarbonitrile groups.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
94286-27-8 |
|---|---|
分子式 |
C18H9N5 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
5-phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile |
InChI |
InChI=1S/C18H9N5/c19-9-17(10-20)15(13-5-2-1-3-6-13)14-7-4-8-23-16(14)18(17,11-21)12-22/h1-8,15H |
InChI 键 |
QKICAYMKEAXUCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=C(C(C2(C#N)C#N)(C#N)C#N)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


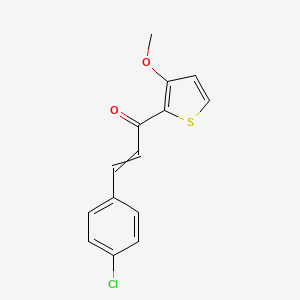
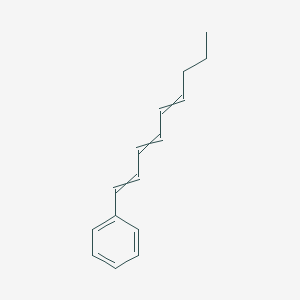
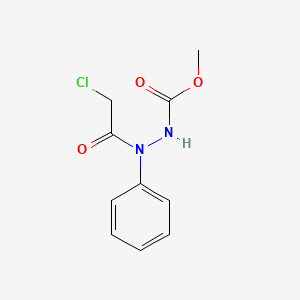
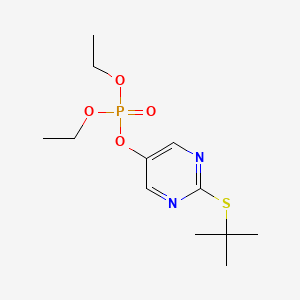
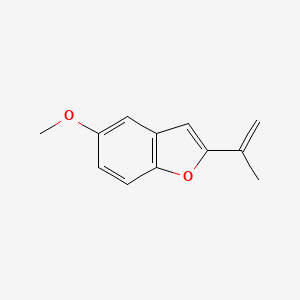
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)
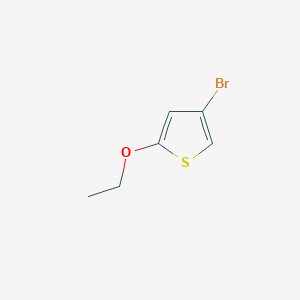
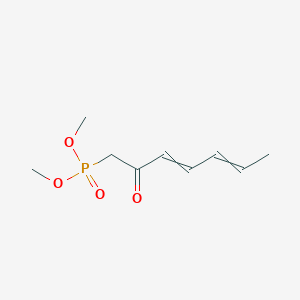

![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
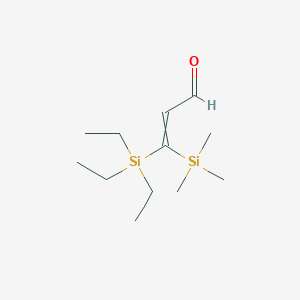
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
